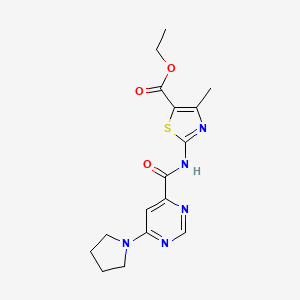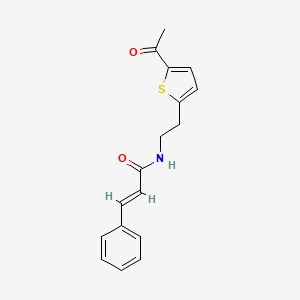
N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activities and various applications. This compound is a derivative of cinnamamide, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters, including substrate molar ratio and temperature, are optimized to achieve high conversion rates. For instance, a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes can yield a conversion rate of 91.3% .
Industrial Production Methods
Industrial production of cinnamamide derivatives, including this compound, often employs continuous-flow reaction technology. This method offers advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst used in this process can be recycled or reused, making it an economical strategy for large-scale production .
化学反応の分析
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives, which can further undergo additional modifications .
科学的研究の応用
N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of pathogenic microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide include other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide and coumaroyltyramine derivatives .
Uniqueness
This compound stands out due to its unique combination of a thiophene ring and a cinnamamide moiety. This structural feature enhances its biological activities and makes it a versatile compound for various applications. Additionally, its synthesis using continuous-flow microreactors offers advantages in terms of efficiency and scalability .
特性
IUPAC Name |
(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERJOSBUNKQWDQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2777114.png)
![3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2777115.png)
![6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline](/img/structure/B2777116.png)
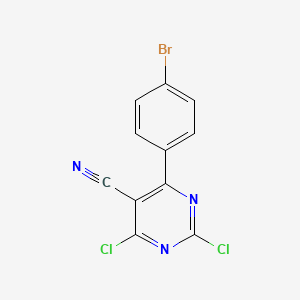
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2777120.png)
![4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2777121.png)
![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)
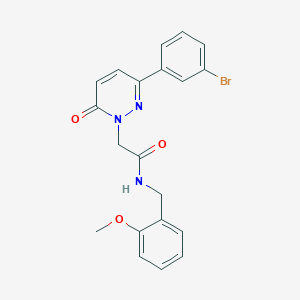
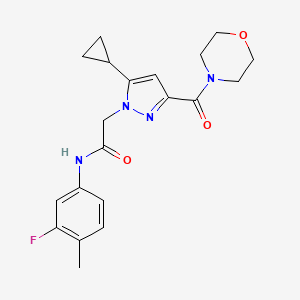
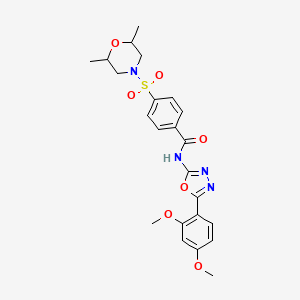
![N'-[2-(4-fluorophenyl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2777130.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2777132.png)
![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)
